molecular formula C12H9ClO5 B12613770 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid CAS No. 920283-77-8

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

Katalognummer: B12613770
CAS-Nummer: 920283-77-8
Molekulargewicht: 268.65 g/mol
InChI-Schlüssel: MGBJTZOBLVZNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyhexa-dienedioic acid structure sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

920283-77-8

Molekularformel

C12H9ClO5

Molekulargewicht

268.65 g/mol

IUPAC-Name

2-(4-chlorophenyl)-5-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C12H9ClO5/c13-8-3-1-7(2-4-8)9(11(15)16)5-6-10(14)12(17)18/h1-6,14H,(H,15,16)(H,17,18)

InChI-Schlüssel

MGBJTZOBLVZNKF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=CC=C(C(=O)O)O)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.